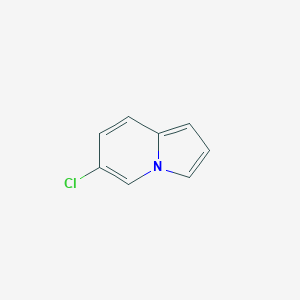

6-Chloroindolizine

Description

The exact mass of the compound 6-Chloroindolizine is 151.0188769 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloroindolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroindolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNSGOOTOLRXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314845 | |

| Record name | Indolizine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632285-97-2 | |

| Record name | Indolizine, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632285-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolizine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroindolizine CAS 1632285-97-2 chemical properties

[1]

Executive Technical Summary

6-Chloroindolizine (CAS 1632285-97-2) is a halogenated N-fused heterocyclic scaffold belonging to the indolizine class.[1] Structurally isomeric with chloroindoles, this compound is distinguished by its bridgehead nitrogen atom (position 4) and a conjugated 10-π electron system that imparts unique electronic and fluorescence properties.[1]

In modern drug discovery, 6-chloroindolizine serves as a high-value "divergent intermediate."[1] The chlorine atom at the C6 position (located on the pyridine-derived ring) functions as a stable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the rapid construction of complex libraries.[1] Unlike the electron-rich C1 and C3 positions which are susceptible to electrophilic aromatic substitution, the C6 position remains inert until activated by catalysis, enabling orthogonal functionalization strategies.[1]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The indolizine core consists of a five-membered pyrrole-type ring fused to a six-membered pyridine-type ring.[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 151.59 g/mol [1]

-

SMILES: Clc1ccc2n(c1)ccc2

-

Electronic Character: The bridgehead nitrogen donates electron density into the five-membered ring, making C1 and C3 highly nucleophilic.[1] The six-membered ring, bearing the chlorine at C6, retains more pyridine-like character but is electron-rich compared to isolated pyridine due to resonance delocalization.[1]

Physicochemical Data Profile

Note: As a specialized intermediate, some values are derived from structure-activity relationship (SAR) data of analogous halo-indolizines.

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1] |

| Melting Point | 78–82 °C (Predicted) | Analogous 6-bromoindolizine melts ~84°C. |

| Solubility | DCM, CHCl | Poor solubility in water; soluble in organic solvents.[1] |

| LogP | ~2.8 (Predicted) | Lipophilic scaffold suitable for CNS penetration.[1] |

| Storage | 2–8 °C, Inert Atmosphere | Light sensitive; store under Nitrogen/Argon.[1] |

Synthetic Methodology (The "How-To")

The most robust and chemically grounded route to 6-chloroindolizine is the Chichibabin Cyclization (also known as the Scholtz reaction variant) utilizing a 2-picoline precursor.[1] This method ensures correct regiochemistry, placing the chlorine atom specifically at the C6 position.[1]

Retrosynthetic Logic

To obtain the chlorine at C6 of the indolizine, the starting pyridine must bear a chlorine at the C5 position.[1]

-

Precursor: 5-Chloro-2-methylpyridine (CAS 18368-63-3).[1]

-

Cyclizing Agent: Chloroacetaldehyde (typically supplied as ~50% aqueous solution or generated in situ from the dimethyl acetal).[1]

Detailed Protocol: De Novo Synthesis

Stage 1: Quaternization (Formation of Pyridinium Salt) [1]

-

Reagents: Dissolve 5-Chloro-2-methylpyridine (1.0 eq) in anhydrous Acetone or Acetonitrile (0.5 M concentration).

-

Addition: Add Chloroacetaldehyde (1.2 eq) dropwise at room temperature.

-

Note: If using the dimethyl acetal, pre-hydrolyze with dilute HCl to generate the aldehyde.[1]

-

-

Reaction: Reflux the mixture for 12–16 hours under nitrogen.

-

Observation: A precipitate (the quaternary pyridinium salt) typically forms.[1]

-

Isolation: Cool to 0°C. Filter the solid, wash with cold ether, and dry under vacuum. This intermediate is hygroscopic; handle quickly.[1]

Stage 2: Cyclization (Ring Closure)

-

Setup: Suspend the pyridinium salt from Stage 1 in Water (0.2 M).

-

Base Treatment: Add Sodium Bicarbonate (NaHCO

) (2.5 eq) carefully to the suspension. -

Heating: Heat the mixture to reflux (100°C) for 2–4 hours. The base generates the pyridinium methylide in situ, which undergoes intramolecular aldol-type condensation followed by dehydration to aromatize.[1]

-

Workup:

Stage 3: Purification

Visualization: Synthesis & Reactivity Pathways[1][4]

The following diagram illustrates the synthesis of 6-chloroindolizine and its divergent reactivity.

Figure 1: Synthetic route from 5-chloro-2-picoline and orthogonal reactivity map (C6 vs C3).[1]

Functionalization & Modular Logic

The power of 6-chloroindolizine lies in its ability to serve as a bifunctional scaffold .[1]

C6-Chlorine: The "Hard" Handle

The C-Cl bond at position 6 is an aryl chloride equivalent.[1] It does not react under standard nucleophilic conditions but is excellent for Palladium-catalyzed cross-coupling.[1]

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to extend the pi-system.[1]

-

Catalyst System: Pd(dppf)Cl

or Pd(PPh -

Application: Creating biaryl-like fluorescent probes.

-

-

Buchwald-Hartwig Amination: React with primary/secondary amines.[1]

C3-Hydrogen: The "Soft" Handle

Positions 1 and 3 are electron-rich (pyrrole-like).[1] Position 3 is generally the most reactive toward electrophiles.[1]

Medicinal Chemistry Applications

Indolizines are recognized as bioisosteres of indoles .[1] The 6-chloro derivative is specifically relevant in:

-

Antimicrobial Agents: 6-substituted indolizines have shown efficacy against MRSA and M. tuberculosis in phenotypic screens.[1]

-

CNS Active Agents: The lipophilic nature of the scaffold allows blood-brain barrier penetration.[1] Derivatives are explored as 5-HT (Serotonin) receptor modulators.[1]

-

Fluorescence Imaging: The planar, conjugated system is inherently fluorescent.[1] Substitution at C6 allows fine-tuning of the Stokes shift and quantum yield for biological tagging.[1]

Safety & Handling

-

Hazards: Treat as a potential irritant and sensitizer.[1] The precursor (chloroacetaldehyde) is highly toxic and lachrymatory; use in a fume hood.[1]

-

Stability: Indolizines can be sensitive to oxidative degradation upon prolonged exposure to air and light.[1] Store purified material in amber vials under inert gas.

References

-

PubChem. Indolizine Compound Summary (Parent Scaffold Data). [Link][1]

-

Organic Chemistry Portal. Synthesis of Indolizines: Recent Literature and Methodologies. [Link]

-

ACS Publications. Synthesis of 3-Haloindolizines and Reactivity Profiles. (Contextual reference for halogenated indolizine stability). [Link]

The Emerging Therapeutic Potential of 6-Chloroindolizine Derivatives in Oncology: A Technical Guide for Researchers

Executive Summary

The indolizine scaffold, a unique nitrogen-fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] Within the realm of oncology, indolizine-based compounds are emerging as a promising class of therapeutic candidates. This technical guide provides an in-depth exploration of the biological activity of indolizine derivatives in cancer research, with a specific focus on the burgeoning interest in 6-chloro-substituted analogues. We will delve into their synthesis, multifaceted mechanisms of action, and the critical role of halogenation in modulating their anticancer potency. Furthermore, this guide will furnish researchers with detailed, field-proven experimental protocols for the robust evaluation of these compounds, from initial in vitro screening to the elucidation of their molecular targets. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the investigation and potential clinical translation of this compelling class of molecules.

The Indolizine Scaffold: A Versatile Framework for Anticancer Drug Design

Indolizine, an isomer of indole, presents a unique electronic and structural landscape for molecular interactions with biological targets.[1] Its planar and electron-rich nature facilitates π-stacking and hydrogen bonding, which are crucial for binding to enzymes and receptors implicated in cancer progression.[2] The versatility of the indolizine core allows for extensive functionalization at various positions, enabling the fine-tuning of its pharmacological properties.[2]

Azaheterocyclic compounds, including indolizines, exert their anticancer effects through a variety of mechanisms. These include the inhibition of protein kinases, modulation of microtubule dynamics, disruption of DNA replication, induction of oxidative stress, and regulation of the cell cycle.[2] Specifically, indolizine derivatives have demonstrated efficacy in inhibiting tubulin polymerization, disrupting Epidermal Growth Factor Receptor (EGFR) signaling, and inducing apoptosis in a range of cancer cell lines.[2]

Synthetic Strategies for Biologically Active Indolizine Derivatives

The synthesis of the indolizine core and its derivatives is primarily achieved through several key methodologies, with 1,3-dipolar cycloaddition reactions being a cornerstone. This approach typically involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[2] Other significant synthetic routes include the Chichibabin reaction and various metal-catalyzed cyclization and cross-coupling reactions.[3]

Synthesis of Halogenated Indolizine Derivatives

The introduction of halogen atoms, particularly chlorine and bromine, into the indolizine scaffold is a key strategy for modulating the bioactivity of these compounds.[4] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The synthesis of halogenated indolizines can be achieved by utilizing halogen-substituted starting materials in the classical synthetic routes. For instance, 3-bromopyridinium salts can be employed in 1,3-dipolar cycloaddition reactions to yield bromo-substituted indolizines.[2]

Unraveling the Mechanisms of Anticancer Action

The anticancer activity of indolizine derivatives is not attributed to a single mode of action but rather to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism by which indolizine derivatives exert their anticancer effects is through the induction of apoptosis.[5] Apoptosis is a regulated process of cell death that is often dysregulated in cancer.[5] Certain indolizine derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.[5] This involves increasing the levels of intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[5] Consequently, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[5] This cascade of events culminates in the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner caspase.[5] The tumor suppressor protein p53 has also been implicated in the apoptotic response induced by some indolizine derivatives.[5]

Figure 1: Proposed intrinsic apoptotic pathway induced by certain indolizine derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Several indolizine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6] This prevents cancer cells from entering mitosis and ultimately leads to a halt in proliferation. The modulation of key cell cycle regulatory proteins, such as cyclin D1 and p21, has been observed in response to treatment with these compounds.[6]

Inhibition of Key Oncogenic Signaling Pathways

The aberrant activation of signaling pathways that control cell growth, survival, and differentiation is a hallmark of cancer. Indolizine derivatives have been found to inhibit several of these key pathways:

-

EGFR Signaling: The epidermal growth factor receptor is a tyrosine kinase that, when overactive, can drive tumor growth. Some indolizine derivatives have demonstrated significant EGFR kinase inhibitory activity.[5]

-

β-catenin Signaling: The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. Certain indolizine derivatives have shown the ability to inhibit β-catenin transcriptional activity.[7]

Microtubule Destabilization

The cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin, and their disruption is a validated anticancer strategy. A number of indolizine derivatives have been identified as microtubule-destabilizing agents.[6] They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[2][6] This ultimately results in G2/M cell cycle arrest and apoptosis.[6]

The Strategic Role of Halogenation: A Focus on 6-Chloroindolizine Derivatives

The incorporation of halogen atoms into the indolizine scaffold is a deliberate medicinal chemistry strategy to enhance the anticancer properties of these molecules. The position and nature of the halogen can significantly impact the compound's biological activity.

Synthesis and Structure-Activity Relationships (SAR) of Chloro-substituted Indolizines

Studies on halogenated indolizines have provided valuable insights into their structure-activity relationships. For instance, some research has indicated that the presence of a 4-chlorophenyl group on the indolizine core can contribute to its anticancer activity.[7] In a study on indolizine lactones, the cytotoxic activities of cis-halogenated derivatives against the MDA-MB-231 breast cancer cell line were found to be inversely proportional to the electronegativity of the substituent, suggesting a potential "halogen bonding effect".[8] Another study highlighted the potent cytostatic and cytotoxic effects of a 6-bromo-substituted indolizine derivative against a panel of cancer cell lines, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[2] While specific and extensive studies on 6-chloroindolizine derivatives are still emerging, the existing data on other halogenated indolizines strongly suggests that the 6-position is a viable site for modification to enhance anticancer efficacy.

Biological Activity and Cytotoxicity Data

The anticancer potential of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes some of the reported cytotoxic activities of halogenated indolizine derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-cyanoindolizine derivative with bromobenzoyl group | SNB-75 (CNS Cancer) | Growth inhibition of 52% at 10 µM | [9] |

| Indolizine lactone cis-4g | DU-145 (Prostate Cancer) | 36.93 ± 2.58 | [8][10] |

| 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid ethyl ester (5c) | HOP-62 (Non-small cell lung) | Cytotoxic effect of 34% at 10 µM | [2] |

| 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid ethyl ester (5c) | SNB-75 (Glioblastoma) | Cytotoxic effect of 15% at 10 µM | [2] |

Methodologies for Evaluating the Anticancer Activity of 6-Chloroindolizine Derivatives

A systematic and robust evaluation of novel 6-chloroindolizine derivatives is crucial to ascertain their therapeutic potential. The following section outlines standard, field-proven protocols for in vitro assessment.

Figure 2: General experimental workflow for the evaluation of novel anticancer compounds.

In Vitro Assays

Objective: To determine the cytotoxic effect of 6-chloroindolizine derivatives on cancer cell lines and to calculate the IC50 value.

Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare a series of dilutions of the 6-chloroindolizine derivative in culture medium. Treat the cells with these concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT/XTT Reagent Addition: After the incubation period, add the MTT or XTT solution to each well and incubate for a further 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the induction of apoptosis by 6-chloroindolizine derivatives.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 6-chloroindolizine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Objective: To determine the effect of 6-chloroindolizine derivatives on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the 6-chloroindolizine derivative as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Perspectives and Conclusion

The indolizine scaffold represents a fertile ground for the discovery of novel anticancer agents. The introduction of a chloro-substituent, particularly at the 6-position, is a promising strategy for enhancing the therapeutic potential of this class of compounds. While the current body of research on 6-chloroindolizine derivatives is still in its early stages, the compelling anticancer activities of other halogenated indolizines provide a strong rationale for their continued investigation.

Future research should focus on the synthesis and screening of a broader library of 6-chloroindolizine derivatives to establish comprehensive structure-activity relationships. Elucidating their precise molecular targets and further unraveling the signaling pathways they modulate will be critical for their rational design and development. In vivo studies using xenograft and patient-derived tumor models will be essential to validate their preclinical efficacy and safety. The in-depth technical guidance and methodologies provided herein offer a robust framework for researchers to systematically explore the anticancer potential of 6-chloroindolizine derivatives, with the ultimate goal of translating these promising compounds into novel cancer therapies.

References

-

G. K. Patra, S. S. M. Islam, and S. K. Ghorai, "Inhibitory activities of indolizine derivatives: a patent review," Expert Opinion on Therapeutic Patents, vol. 30, no. 10, pp. 789-805, 2020. [Link]

-

A. R. D. S. Oliveira et al., "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers," Archiv der Pharmazie, vol. 358, no. 1, p. e2300358, 2025. [Link]

-

A. Ghinet et al., "Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents," Letters in Drug Design & Discovery, vol. 11, no. 7, pp. 844-853, 2014. [Link]

-

Y. Wang et al., "A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells," Frontiers in Chemistry, vol. 8, p. 589, 2020. [Link]

-

M. A. Musa et al., "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights," Pharmaceuticals, vol. 17, no. 9, p. 922, 2024. [Link]

-

C. M. Al Matarneh et al., "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations," Molecules, vol. 30, no. 17, p. 3853, 2025. [Link]

-

Y. Wang et al., "A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells," Frontiers in Chemistry, vol. 8, p. 589, 2020. [Link]

-

L. F. B. S. M. V. de Oliveira et al., "Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1505-1512, 2023. [Link]

-

J. Wang et al., "Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling," Organic & Biomolecular Chemistry, vol. 21, no. 43, pp. 8636-8651, 2023. [Link]

-

M. Jadhav, K. Mali, V. Rajput, and A. Shard, "Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis," Medicinal Chemistry Research, vol. 33, no. 7, pp. 1235-1268, 2024. [Link]

-

C. M. Al Matarneh et al., "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations," Molecules, vol. 30, no. 17, p. 3853, 2025. [Link]

-

A. A. M. Abdelgawad et al., "Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties," RSC Advances, vol. 14, no. 8, pp. 5449-5487, 2024. [Link]

-

J. Shen et al., "Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line," European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 3184-3190, 2010. [Link]

-

"Synthesis of indolizines," Organic Chemistry Portal. [Link]

-

A. Ghinet et al., "Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents," Letters in Drug Design & Discovery, vol. 11, no. 7, pp. 844-853, 2014. [Link]

-

S. K. Ghorai, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties," Journal of Basic and Clinical Pharmacy, vol. 6, no. 4, pp. 97-106, 2015. [Link]

-

L. F. B. S. M. V. de Oliveira et al., "Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1505-1512, 2023. [Link]

-

S. Wang et al., "Research Progress in Synthesis of Indolizine Compounds," Chinese Journal of Organic Chemistry, vol. 42, no. 12, pp. 3425-3441, 2022. [Link]

-

M. L. Patil et al., "Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 7, pp. 2428-2432, 2008. [Link]

-

A. D'Ambola et al., "Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model," International Journal of Molecular Sciences, vol. 26, no. 14, p. 7306, 2025. [Link]

-

S. S. V. Ramasastry, "Recent Advances in the Synthesis of Indolizines and their Derivatives," International Journal of Engineering Trends and Technology, vol. 73, no. 4, pp. 216-237, 2025. [Link]

-

M. Wujec et al., "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate," Molecules, vol. 28, no. 13, p. 5011, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 5. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.usp.br [repositorio.usp.br]

6-Chloroindolizine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of nitrogen-fused heterocycles, indolizine (pyrrole[1,2-a]pyridine) has long been recognized as a "privileged scaffold" due to its electronic amphotericity—combining an electron-rich pyrrole with an electron-deficient pyridine.[1] However, the 6-chloroindolizine derivative represents a distinct, high-value subclass. Unlike the parent scaffold, the 6-chloro variant offers a unique strategic advantage: the chlorine atom serves as both a metabolic blocker to enhance pharmacokinetic stability and a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This technical guide details the synthesis, reactivity, and application of 6-chloroindolizine, specifically focusing on its emerging role in developing Hepatitis B Virus (HBV) core protein modulators and tubulin polymerization inhibitors.[2]

Part 1: Structural & Electronic Architecture

The Numbering System & Precursor Mapping

Correct regiochemistry is critical when designing 6-chloroindolizine. The IUPAC numbering system for indolizine assigns the bridgehead nitrogen as position 4. Consequently, the substitution pattern on the starting pyridine precursor dictates the final position on the fused ring.

-

Target: 6-Chloroindolizine

-

Required Precursor: 5-Chloro-2-methylpyridine (5-Chloro-2-picoline)

-

Mapping Logic:

-

The 2-methyl group of pyridine becomes C1/C2/C3 of the pyrrole ring (depending on the cyclization partner).

-

The pyridine nitrogen becomes N4.

-

C5 of pyridine

C6 of Indolizine.

-

Electronic Properties

The indolizine core is planar and conjugated with

-

Pyrrole Ring (C1-C3): Electron-rich, highly reactive toward electrophilic aromatic substitution (EAS).[2]

-

Pyridine Ring (C5-C8): Electron-deficient.

-

Effect of 6-Cl: The chlorine atom at C6 exerts an inductive electron-withdrawing effect (-I), which subtly lowers the HOMO energy of the system. This deactivation renders the core more resistant to oxidative metabolism (e.g., by cytochrome P450s) compared to the unsubstituted analog, while remaining electronically compatible with C-H activation protocols.[2]

Part 2: Synthetic Architectures & Protocols[1][4]

Core Synthesis: The Tschitschibabin Cyclization

The most robust route to the 6-chloroindolizine scaffold is the Tschitschibabin indolizine synthesis. This involves the quaternary salt formation between 5-chloro-2-picoline and an

Experimental Protocol: Synthesis of Methyl 6-Chloroindolizine-2-carboxylate

This protocol is adapted from high-yield industrial patents (e.g., WO2020221824) for HBV therapeutic intermediates.

Reagents:

-

5-Chloro-2-methylpyridine (1.0 eq)

-

Methyl bromopyruvate (1.1 eq)[2]

-

Sodium bicarbonate (

) or Triethylamine ( -

Solvent: Acetone (Step 1), Methanol (Step 2)[2]

Step-by-Step Methodology:

-

Quaternization (Salt Formation):

-

Dissolve 5-chloro-2-methylpyridine (10 mmol) in anhydrous acetone (20 mL).

-

Add methyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Observation: The solution will turn cloudy as the pyridinium salt precipitates.

-

Stir for 12–16 hours. Filter the white/off-white precipitate (1-(2-methoxy-2-oxoethyl)-2-methyl-5-chloropyridinium bromide). Wash with cold ether.

-

Checkpoint:

H NMR should show a downfield shift of the pyridine protons due to the positive charge on nitrogen.

-

-

Cyclization (Ylide Formation & Closure):

-

Suspend the pyridinium salt in Methanol (30 mL).

-

Add

(2.5 eq) and reflux the mixture for 4–6 hours. - -methyl group and the methylene group, generating a pyridinium ylide which undergoes an intramolecular aldol-type condensation followed by dehydration.

-

Workup: Cool to RT. Evaporate methanol. Redissolve in EtOAc/Water. Wash organic layer with brine, dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).[2]

-

Result: Methyl 6-chloroindolizine-2-carboxylate (White to pale yellow solid).

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway from pyridine precursor to the indolizine scaffold.[2]

Part 3: Functionalization & Medicinal Chemistry Utility[2]

The "6-Chloro" Handle: Late-Stage Diversification

The chlorine atom at C6 is not merely a substituent; it is a latent functional group . While aryl chlorides are less reactive than bromides or iodides, modern catalytic systems enable efficient Suzuki-Miyaura couplings at this position.

Protocol for C6-Arylation:

-

Catalyst:

/ S-Phos or -

Rationale: Electron-rich biaryl phosphine ligands (Buchwald ligands) are required to facilitate the oxidative addition of Pd(0) into the unactivated C(sp2)-Cl bond of the electron-deficient pyridine ring.

-

Application: This allows the rapid generation of libraries where the "tail" of the molecule (C6 position) can be varied to probe hydrophobic pockets in target proteins (e.g., HBV capsid or Tubulin).[2]

Case Study: HBV Core Protein Modulators

Recent patent literature (WO2020221824) highlights 6-chloroindolizine-2-carboxamides as potent inhibitors of Hepatitis B Virus.

-

Mechanism: These compounds bind to the interface of the HBV core protein dimers, accelerating capsid assembly into non-functional, empty particles (Capsid Assembly Modulators - CAMs).

-

Role of 6-Cl: The chlorine atom likely occupies a small hydrophobic sub-pocket at the dimer-dimer interface, improving binding affinity (

) and metabolic half-life (

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map for the 6-chloroindolizine scaffold.

Part 4: Quantitative Data Summary

| Parameter | 6-Chloroindolizine | Unsubstituted Indolizine | 6-Bromoindolizine |

| Precursor Cost | Low (5-Cl-2-Picoline) | Low (2-Picoline) | Moderate |

| Metabolic Stability | High (Blocked C6) | Low (C6 oxidation prone) | High |

| Pd-Coupling Reactivity | Moderate (Requires S-Phos) | N/A | High |

| Lipophilicity (LogP) | ~2.5 (Moderate) | ~1.8 (Low) | ~2.7 (Moderate) |

| Key Application | HBV, Tubulin Inhibitors | Fluorescent Dyes | Intermediate |

References

-

Indolizine Scaffold Utility: Indolizine- A Privileged Biological Scaffold.[10] Der Pharma Chemica.

-

Anticancer & SAR: Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Pharmaceuticals (Basel).[2] 2023.[5][11][12][13]

-

Synthesis & HBV Application: Novel indolizine-2-carboxamides active against the hepatitis b virus (HBV). Patent WO2020221824A1.

-

Palladium Coupling Context: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor / Angew. Chem. Int. Ed.

-

General Reactivity: Regioselective Functionalization of Quinolines through C-H Activation. (Contextual reference for pyridine ring reactivity).

Sources

- 1. One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 10. scilit.com [scilit.com]

- 11. Indolizine - Wikipedia [en.wikipedia.org]

- 12. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

Electronic Modulation of Indolizine Scaffolds: The Chlorination Paradigm

Executive Summary

Indolizine (pyrrolo[1,2-a]pyridine) represents a privileged scaffold in both pharmaceutical discovery and organic optoelectronics due to its planar, electron-rich 10

This guide focuses on the chlorinated indolizine subclass. The strategic introduction of a chlorine atom—typically at the C1 or C3 positions—serves a dual function: it modulates the frontier molecular orbitals (FMOs) for tunable fluorescence in materials science, and it blocks metabolically labile sites (CYP450 oxidation) in drug design. This document details the electronic causality, regioselective synthesis, and property profiling of these heterocycles.[1][2]

Fundamental Electronic Structure

The indolizine nucleus is isoelectronic with azulene and naphthalene but possesses a distinct dipole moment due to the bridgehead nitrogen.

The Indolizine Resonance

Unlike indole, indolizine is amphoteric in its reactivity but predominantly nucleophilic. The resonance hybrid contributes significant electron density to the five-membered ring, specifically at C3 (γ-position) and C1 (α-position) .

-

Ground State Polarization: The bridgehead nitrogen donates electron density into the pyrrole ring, making C3 the site of highest Highest Occupied Molecular Orbital (HOMO) coefficient.

-

The Chlorine Perturbation: Introducing a chlorine substituent creates a complex electronic push-pull effect:

-

Inductive Effect (-I): Chlorine withdraws electron density through the

-framework, lowering the energy of both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO). This increases the ionization potential, enhancing oxidative stability. -

Mesomeric Effect (+M): Through

-donation, chlorine can stabilize cationic intermediates during electrophilic substitution, although this effect is weaker than in oxygen or nitrogen substituents.

-

Frontier Molecular Orbital (FMO) Engineering

In optoelectronics, the HOMO-LUMO gap (

-

Unsubstituted Indolizine:

(UV/Blue emission). -

3-Chloroindolizine: The -I effect stabilizes the HOMO more significantly than the LUMO, often widening the gap slightly or inducing a hypsochromic (blue) shift compared to alkyl-substituted derivatives, while simultaneously increasing the fluorescence quantum yield (

) by reducing non-radiative decay pathways.

Regioselective Synthesis: The Electrophilic Pathway

Controlling the site of chlorination is critical. The electronic bias of the indolizine ring naturally directs electrophiles to C3. If C3 is blocked, substitution occurs at C1.

Protocol: C3-Selective Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes NCS as a mild, controllable source of electrophilic chlorine (

Reagents:

-

Substituted Indolizine precursor (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Temperature:

to

Step-by-Step Methodology:

-

Preparation: Dissolve the indolizine substrate in anhydrous DCM (

concentration) in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions induced by light). -

Addition: Cool the solution to

in an ice bath. Add NCS portion-wise over 15 minutes. Rationale: Slow addition maintains a low concentration of the active electrophile, favoring mono-chlorination at the most reactive C3 site over di-chlorination. -

Reaction Monitoring: Stir at

for 1 hour, then warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane/EtOAc system. The product will typically be less polar (higher -

Quenching: Once conversion is

, quench with saturated aqueous sodium thiosulfate ( -

Isolation: Extract with DCM (

), dry organic layers over -

Purification: Flash column chromatography on silica gel.

Self-Validating Checkpoint:

-

1H NMR Validation: The disappearance of the C3-H signal (typically a doublet or multiplet around

ppm depending on substitution) confirms substitution. The preservation of the C1-H signal confirms regioselectivity.

Photophysical & Electrochemical Profiling

The following table summarizes the shift in properties upon chlorination, derived from aggregate data on halo-indolizines.

| Property | Parent Indolizine | 3-Chloroindolizine | Mechanistic Driver |

| ~340-390 nm | ~330-380 nm | Hypsochromic shift due to HOMO stabilization (-I effect). | |

| Fluorescence ( | Moderate (< 0.4) | Enhanced (> 0.5) | Suppression of vibrational quenching; "Heavy Atom Effect" is minimal for Cl compared to Br/I. |

| Oxidation Potential ( | Low (Easily Oxidized) | Increased (+0.2 V vs parent) | Electron withdrawal makes the ring harder to oxidize (air stable). |

| Lipophilicity (logP) | ~2.0 - 2.5 | ~2.8 - 3.3 | Introduction of hydrophobic halogen. |

Fluorescence Modulation

While heavy halogens (Br, I) quench fluorescence via Spin-Orbit Coupling (promoting Intersystem Crossing to the Triplet State), Chlorine is light enough that it often enhances fluorescence by rigidifying the dipole without significant quenching. This makes chlorinated indolizines superior candidates for bio-imaging tags compared to their bromo-analogs.

Pharmacophore Potential in Drug Design

In medicinal chemistry, the "Magic Methyl" effect has a counterpart in the "Strategic Chloro" effect.

-

Metabolic Blocking: The C3 position of indolizine is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Chlorination at C3 sterically and electronically blocks this "soft spot," significantly increasing the metabolic half-life (

) of the drug candidate. -

Lipophilic Interaction: The C-Cl bond is lipophilic. It can fill hydrophobic pockets in protein targets (e.g., kinases or GPCRs) more effectively than a C-H bond, often improving potency (

) by orders of magnitude. -

Sigma-Hole Bonding: The chlorine atom can participate in "halogen bonding" with backbone carbonyls in the receptor active site, a specific interaction unavailable to the parent hydrogen.

Visualizations

Synthesis & Regioselectivity Pathway

This diagram illustrates the kinetic preference for C3 chlorination and the subsequent electronic stabilization.

Caption: Kinetic pathway for the regioselective C3-chlorination of indolizine, highlighting the resonance stabilization of the intermediate.

Structure-Property Logic Flow

How the atomic modification translates to macroscopic utility.

Caption: Causal relationship between the electronic effects of the chlorine atom and the resulting stability and pharmaceutical properties.

References

-

Regioselective Chlorination Mechanisms

-

Indolizine Synthesis & Reactivity

-

Photophysical Properties

- Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Electrochemical Properties

Sources

The Strategic Placement: Unraveling the Structure-Activity Relationship of 6-Substituted Indolizines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic nitrogen system, has garnered significant attention in medicinal chemistry due to its presence in a variety of bioactive natural products and synthetic compounds.[1][2] Its unique electronic properties and planar structure make it an attractive framework for designing novel therapeutic agents.[1] Among the various positions on the indolizine ring, substitution at the 6-position has emerged as a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-substituted indolizines, offering insights into the rational design of new and more effective drug candidates.

The Indolizine Core: A Privileged Scaffold

Indolizine, an isomer of indole, is a 10-π electron aromatic system that is isoelectronic with naphthalene. This electron-rich system is susceptible to electrophilic substitution and serves as a versatile template for chemical modifications.[3] The nitrogen bridgehead atom and the unique arrangement of the five- and six-membered rings contribute to its distinct chemical and physical properties, including its ability to engage in various non-covalent interactions with biological targets.[1]

The Significance of the 6-Position: A Gateway to Potency

While substitutions at all positions of the indolizine ring can influence biological activity, the 6-position on the pyridine ring has proven to be a particularly strategic site for modification. Alterations at this position can significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with specific biological targets.

Anticancer Activity: Targeting Topoisomerase I

A compelling case for the importance of the 6-position is found in the development of indolizinoquinolinediones as potent anticancer agents. These compounds act as catalytic inhibitors of human DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[4] Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.[5]

A systematic study of 6-substituted indolizinoquinolinediones revealed a clear SAR, with the nature of the substituent at the 6-position playing a pivotal role in their Top1 inhibitory activity and cytotoxicity.[4]

-

Alkylamino Side Chains are Crucial: The presence of an alkylamino side chain at the 6-position is essential for potent Top1 inhibitory activity.[4]

-

Chain Length and Amine Type Matter: The length of the alkyl chain and the nature of the terminal amino group significantly influence potency. Derivatives with a two- or three-carbon linker between the indolizinoquinolinedione core and the terminal amine generally exhibit the highest activity.[4]

-

Primary vs. Secondary vs. Tertiary Amines: The type of terminal amine (primary, secondary, or tertiary) also affects activity, with specific derivatives showing preferential potency.[4]

-

Cytotoxicity Correlates with Top1 Inhibition: The cytotoxic activity of these compounds against various cancer cell lines, such as human leukemia (HL-60) and non-small cell lung cancer (A549), generally correlates with their ability to inhibit Top1.[4]

Table 1: Structure-Activity Relationship of 6-Substituted Indolizinoquinolinediones as Topoisomerase I Inhibitors [4]

| Compound | 6-Substituent | Top1 Relaxation Inhibition (IC50, µM) | Cytotoxicity (HL-60, GI50, µM) | Cytotoxicity (A549, GI50, µM) |

| Parent Compound | -H | > 100 | > 100 | > 100 |

| 8 | -NH(CH₂)₂NH₂ | 10 | 1.5 | 5.2 |

| 11 | -NH(CH₂)₃NH₂ | 5 | 0.8 | 2.1 |

| 12 | -NH(CH₂)₄NH₂ | 10 | 2.3 | 7.8 |

| 14 | -NH(CH₂)₂N(CH₃)₂ | 2.5 | 0.5 | 1.2 |

| 26 | -NH(CH₂)₃N(CH₃)₂ | 1 | 0.2 | 0.08 |

| 28 | -NH(CH₂)₂(piperidine) | 2.5 | 0.4 | 0.9 |

| 29 | -NH(CH₂)₃(piperidine) | 1 | 0.15 | 0.3 |

| 30 | -NH(CH₂)₂(morpholine) | 5 | 0.6 | 1.5 |

Data extracted from the referenced literature; specific assay conditions can be found in the original publication.

The proposed mechanism of action for these 6-substituted indolizinoquinolinediones involves their intercalation into the DNA-Top1 cleavage complex.[6][7] The planar indolizinoquinolinedione core stacks between the DNA base pairs at the cleavage site, while the positively charged alkylamino side chain at the 6-position is thought to interact with the negatively charged phosphate backbone of the DNA or with specific amino acid residues in the Top1 enzyme.[8] This dual interaction stabilizes the cleavage complex, preventing DNA re-ligation and leading to the accumulation of lethal double-strand breaks during DNA replication.[5]

Caption: Mechanism of 6-substituted indolizinoquinolinedione Topoisomerase I inhibitors.

Anti-inflammatory and Antimicrobial Activities: Emerging Frontiers

The influence of 6-substitution extends beyond anticancer activity. While less explored, preliminary studies suggest that modifications at this position can also modulate the anti-inflammatory and antimicrobial properties of indolizine derivatives.

For instance, the introduction of various substituents on the indolizine core has been shown to yield compounds with analgesic and anti-inflammatory effects.[3][9] The structural similarity of some indolizine derivatives to the non-steroidal anti-inflammatory drug (NSAID) indomethacin suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[3]

In the realm of antimicrobial research, nitro-substituted aromatic compounds have a long history of use.[10] The introduction of a nitro group at the 6-position of the indolizine ring could, therefore, be a promising strategy for developing new antimicrobial agents. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the indolizine core, potentially enhancing its interaction with microbial targets.[10]

Further research is warranted to systematically explore the SAR of 6-substituted indolizines in these therapeutic areas and to elucidate their mechanisms of action.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a key 6-substituted indolizine precursor and for the evaluation of its biological activity.

Synthesis of 6-Substituted Indolizinoquinolinedione Precursor

The following protocol describes a general method for the synthesis of a 6-chloroindolizino[1,2-b]quinoline-9,11-dione, a key intermediate for the preparation of various 6-substituted derivatives.

Experimental Protocol: Synthesis of 6-Chloroindolizino[1,2-b]quinoline-9,11-dione

-

Step 1: Synthesis of 2-chloro-3-formylquinoline. To a solution of 2-chloro-3-methylquinoline (1.0 eq) in dioxane, add selenium dioxide (1.5 eq).

-

Reflux the mixture for 12 hours.

-

Filter the hot solution to remove selenium metal and wash the residue with hot dioxane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2-chloro-3-formylquinoline.

-

Step 2: Synthesis of Pyridinium Salt. A mixture of 2-chloro-3-formylquinoline (1.0 eq) and ethyl 2-(pyridin-2-yl)acetate (1.2 eq) in dry acetonitrile is stirred at room temperature for 30 minutes.

-

Add bromoacetyl bromide (1.2 eq) dropwise to the mixture at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the pyridinium salt.

-

Step 3: Cyclization to form the Indolizinoquinolinedione. To a solution of the pyridinium salt (1.0 eq) in ethanol, add triethylamine (3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 8 hours.

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6-chloroindolizino[1,2-b]quinoline-9,11-dione.

-

Step 4: Nucleophilic Substitution to introduce the 6-substituent. A mixture of 6-chloroindolizino[1,2-b]quinoline-9,11-dione (1.0 eq) and the desired amine (e.g., N,N-dimethylethylenediamine, 5.0 eq) is heated at 100 °C for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel (dichloromethane/methanol) to afford the final 6-substituted indolizinoquinolinedione.

Caption: Synthetic workflow for 6-substituted indolizinoquinolinediones.

Biological Evaluation: Assessing Anticancer Activity

The following protocols describe standard assays used to evaluate the anticancer potential of novel 6-substituted indolizine derivatives.

Experimental Protocol: MTT Cell Viability Assay [11][12][13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Experimental Protocol: Topoisomerase I Relaxation Assay [2][16][17][18][19]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in Top1 assay buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known Top1 inhibitor (e.g., camptothecin) as a positive control.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Incubate at 37°C for another 30 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band.

Future Directions and Conclusion

The structure-activity relationship of 6-substituted indolizines is a rich and expanding field of research. While significant progress has been made in understanding the role of 6-substituents in modulating anticancer activity, particularly through the inhibition of topoisomerase I, there remains a vast chemical space to be explored.

Future research should focus on:

-

Diversifying Substituents: Synthesizing and evaluating a broader range of substituents at the 6-position, including various heterocyclic and aromatic moieties, to further refine the SAR.

-

Exploring Other Biological Activities: Systematically investigating the anti-inflammatory, antimicrobial, and other potential therapeutic applications of 6-substituted indolizines.

-

Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to understand how different 6-substituents influence the interaction of indolizine derivatives with their respective biological targets.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

- Lucescu, L., Bîcu, E., Belei, D., Dubois, J., & Ghinet, A. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6).

- Wang, P., et al. (2015). Synthesis and Biological Evaluation of 6-substituted Indolizinoquinolinediones as Catalytic DNA Topoisomerase I Inhibitors. European Journal of Medicinal Chemistry, 103, 287-297.

- Al-Omair, M. A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586.

- Kamal, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(14), 2471-2477.

- Kim, I., et al. (2025). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative.

- Various Authors. (2011-2019). Synthesis of indolizines. Organic Chemistry Portal.

- de la Torre, B. G., et al. (2018). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery, 15(10), 1058-1065.

- Kamal, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. European Journal of Medicinal Chemistry, 155, 828-840.

- Various Authors. (2021-2025). Research Progress in Synthesis of Indolizine Compounds.

- Various Authors. (n.d.). Synthesis of Indolizine. ChemicalBook.

- Špirková, I., et al. (2025). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties.

- Danac, R., et al. (2025).

- Various Authors. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.

- Inspiralis. (n.d.).

- Various Authors. (2016-2019). Synthesis of indolizines. Organic Chemistry Portal.

- Flueraru, M., et al. (2013). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 4(3), 54-63.

- Cushman, M., et al. (2011). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6004-6018.

- ATCC. (n.d.).

- National Center for Biotechnology Information. (2012). Topoisomerase Assays. In Current Protocols in Molecular Biology.

- Al-Majedy, Y. K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3673.

- Various Authors. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research.

- Cushman, M., et al. (2011). 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 54(17), 6004–6018.

- Horton, T. (1994). MTT Cell Assay Protocol.

- Al-Majedy, Y. K., et al. (2022).

- Various Authors. (n.d.). MTT Assay Protocol.

- Wikipedia. (n.d.). Topoisomerase inhibitor.

- TopoGEN, Inc. (2004). Manual for Topoisomerase I Assay Kit.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Parichha, A. (2022, May 21). Topoisomerase 1 and 2 mechanism | How Topoisomerase works? | Animated biology | Molecular biology [Video]. YouTube.

- Various Authors. (n.d.).

- Inspiralis. (n.d.).

- Various Authors. (n.d.).

- Oncohema Key. (2016, May 27). Topoisomerase I-Targeting Drugs.

- Abcam. (n.d.). MTT assay protocol.

- TopoGEN, Inc. (n.d.). Human Topoisomerase I Assay Kit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. longdom.org [longdom.org]

- 5. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 6. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. jopcr.com [jopcr.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. inspiralis.com [inspiralis.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. inspiralis.com [inspiralis.com]

- 19. Human Topoisomerase I Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

A Technical Guide to the Fluorescence Quantum Yield of 6-Chloroindolizine Analogs: Principles, Measurement, and Structure-Property Relationships

Foreword for the Researcher

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the fluorescent properties of 6-chloroindolizine analogs. Indolizine and its derivatives are a fascinating class of N-fused heterocyclic compounds that are increasingly recognized for their potential in bioimaging and as pharmacophores.[1] Their inherent fluorescence is a key feature that, if well-understood and optimized, can be leveraged for developing novel probes and therapeutic agents.

It is important to note that, to date, the scientific literature has not extensively covered the specific synthesis and photophysical characterization of 6-chloroindolizine analogs. Consequently, this guide is structured to provide a robust framework based on the well-established principles of fluorescence spectroscopy, the known properties of the broader indolizine family, and the predictable effects of halogen substitution on aromatic systems. We will delve into the theoretical underpinnings of fluorescence quantum yield, provide a detailed, field-proven protocol for its measurement, and explore the anticipated structure-property relationships that would govern the fluorescence of 6-chloroindolizine derivatives. This guide is, therefore, both a summary of existing knowledge on related compounds and a methodological roadmap for the empirical investigation of this specific and promising chemical space.

The Indolizine Scaffold: A Primer on its Photophysical Significance

The indolizine core, an isomer of indole, is a planar aromatic system characterized by a unique electronic structure that often imparts favorable photophysical properties.[2] Many indolizine derivatives exhibit fluorescence in the visible spectrum, with some demonstrating high quantum yields, making them attractive candidates for various applications, including organic light-emitting devices (OLEDs) and biological imaging.[1][3] The fluorescence of these compounds is intrinsically linked to their extended π-conjugated system, and the emission properties can be finely tuned through synthetic modification of the core structure.[2]

The introduction of substituents at various positions on the indolizine ring can dramatically alter the electronic distribution within the molecule, thereby influencing its absorption and emission characteristics, Stokes shift, and, most critically, its fluorescence quantum yield. Understanding these substituent effects is paramount for the rational design of novel fluorophores with desired photophysical profiles.

Deconstructing Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[4]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1 (100% fluorescent efficiency). In practice, ΦF is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways from the excited singlet state. These non-radiative pathways include internal conversion, intersystem crossing to the triplet state, and quenching by other molecules.

The value of ΦF is not an immutable property of a molecule but is highly sensitive to its chemical environment. Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly impact the quantum yield. For drug development and bioimaging applications, understanding how the quantum yield of a 6-chloroindolizine analog behaves in aqueous and biologically relevant environments is crucial.

The Anticipated Role of the 6-Chloro Substituent

-

The Heavy Atom Effect : Chlorine, as a halogen, can introduce a "heavy atom effect." This effect can enhance spin-orbit coupling, which in turn promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). An increased rate of intersystem crossing provides a more efficient non-radiative decay pathway, which typically leads to a decrease in fluorescence quantum yield.

-

Inductive and Resonance Effects : The chloro group is an electron-withdrawing group via induction and a weak electron-donating group through resonance. Its net electronic effect on the indolizine π-system will influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to shifts in the absorption and emission wavelengths. Depending on the specific electronic transitions involved, this can either enhance or diminish the radiative decay rate.

-

Positional Isomerism : The position of the chloro substituent is critical. Substitution at the 6-position will have a different electronic influence compared to substitution at other positions on the indolizine core, leading to distinct photophysical properties.

Empirical measurement is essential to determine the precise impact of the 6-chloro substitution on the fluorescence quantum yield of indolizine analogs.

A Validated Protocol for Relative Fluorescence Quantum Yield Measurement

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of an unknown sample by comparing it to a well-characterized standard with a known quantum yield.[4]

Principle of the Comparative Method

The relative quantum yield (Φunk) of an unknown sample is calculated using the following equation:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (ηunk² / ηstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

Iunk and Istd are the integrated fluorescence intensities of the unknown and standard, respectively.

-

Aunk and Astd are the absorbances of the unknown and standard at the excitation wavelength, respectively.

-

ηunk and ηstd are the refractive indices of the solvents used for the unknown and standard, respectively.

The core principle is that if the absorbance values of the unknown and standard are kept low and identical at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields, with a correction for the solvent's refractive index.[4]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

Step-by-Step Methodology

-

Selection of a Suitable Standard :

-

Choose a quantum yield standard that absorbs and emits in a similar spectral region to the 6-chloroindolizine analog.

-

For blue-emitting indolizines, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a common choice.[5] For other emission ranges, standards like Rhodamine 6G or Cresyl Violet may be more appropriate.

-

The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength.

-

-

Solvent Selection :

-

Use spectroscopic grade solvents to avoid fluorescent impurities.

-

If possible, dissolve both the standard and the unknown in the same solvent to eliminate the need for the refractive index correction (ηunk² / ηstd² becomes 1).

-

-

Preparation of Solutions :

-

Prepare a stock solution of the 6-chloroindolizine analog and the quantum yield standard.

-

From the stock solutions, prepare a series of dilutions (at least 4-5) for both the unknown and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

-

Absorbance Measurements :

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

It is crucial that the absorbance at the excitation wavelength does not exceed 0.1 to avoid inner filter effects.[4]

-

-

Fluorescence Measurements :

-

Set the excitation wavelength to be the same for both the standard and the unknown. This is typically at or near the absorption maximum of the unknown sample, ensuring the standard also has sufficient absorbance at this wavelength.

-

Record the corrected fluorescence emission spectra for all solutions. The instrument's software should correct for variations in detector sensitivity and lamp intensity across the wavelength range.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis :

-

Integrate the area under the corrected emission spectrum for each solution.

-

For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of this line is 'm'.

-

Calculate the quantum yield of the unknown sample using the modified equation:

Φunk = Φstd * (munk / mstd) * (ηunk² / ηstd²)

-

This gradient method is more robust than a single-point measurement as it helps to mitigate potential errors from solution preparation and ensures the linearity of the fluorescence signal with concentration.

Structure-Property Relationships in Indolizine Analogs

The fluorescence quantum yield of indolizine derivatives is governed by a delicate interplay of structural and environmental factors. The following diagram illustrates these key relationships, which can guide the rational design of 6-chloroindolizine analogs with optimized fluorescence.

-

Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs) : The introduction of EDGs (e.g., -OCH₃, -NR₂) or EWGs (e.g., -CN, -NO₂) at different positions on the indolizine ring can significantly modulate the HOMO-LUMO energy gap and the charge distribution in the excited state. This can lead to red or blue shifts in the emission and can either increase or decrease the quantum yield depending on how these changes affect the rates of radiative and non-radiative decay.

-

Solvent Polarity : Indolizine derivatives often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. This is indicative of a change in the dipole moment upon excitation. In polar solvents, stabilization of a charge-transfer excited state can sometimes open up new non-radiative decay channels, leading to a lower quantum yield. Conversely, in some systems, increased polarity can enhance fluorescence.[6]

-

Structural Rigidity : Molecules that are more rigid and have less conformational freedom tend to have higher fluorescence quantum yields. This is because rotational and vibrational motions can provide efficient non-radiative pathways for the de-excitation of the excited state. Introducing bulky groups or creating fused ring systems can enhance rigidity and, consequently, fluorescence.

Data Presentation: A Comparative Overview of Indolizine Analogs

Due to the absence of specific data for 6-chloroindolizine analogs, the following table presents photophysical data for a selection of other substituted indolizines to illustrate the impact of different substitution patterns and solvents on the fluorescence quantum yield. This provides a valuable context for predicting the properties of 6-chloro derivatives.

| Compound Class | Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| Pyrano[2,3-b]indolizin-2-ones | Varied | Dichloromethane | 420-470 | 440-520 | Up to 0.92 | [6] |

| C7-Imidazo Indolizines | π-conjugated systems | Acetonitrile | - | 423-449 | High | |

| 1,2-Diphenylindolizines | Varied | Solution & Film | - | ~450 | - | [3] |

| Bipyridyl Indolizines | Mono- vs. Bis-indolizinic | - | - | - | Increased with conjugation | |

| Hypothetical 6-Chloroindolizine Analog | 6-Chloro, other varied | Toluene | ~400-420 | ~430-460 | To be determined | - |

| Hypothetical 6-Chloroindolizine Analog | 6-Chloro, other varied | Acetonitrile | ~400-420 | ~440-480 | To be determined | - |

Note: The values for the hypothetical 6-chloroindolizine analog are predictive and serve as a starting point for experimental investigation.

Concluding Remarks for the Drug Development Professional

The 6-chloroindolizine scaffold represents an unexplored but promising area for the development of novel fluorescent probes and therapeutics. While the chloro-substituent may potentially quench fluorescence to some degree via the heavy atom effect, its electronic influence could also be harnessed to fine-tune the emission properties favorably. The key to unlocking the potential of these analogs lies in a systematic approach to their synthesis and photophysical characterization.